Structural Uniqueness: Cyclopropyl at N3 versus Phenyl or Unsubstituted Analogs
The target compound carries an N3-cyclopropyl substituent, whereas the most frequently listed analog in chemical catalogs is 1-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione [1]. Cyclopropyl groups are known to enhance metabolic stability relative to phenyl rings by reducing CYP450-mediated oxidation and can induce distinct conformational constraints in the ligand-binding pocket [2]. No direct comparative biochemical or cellular data for these two compounds are publicly available.
| Evidence Dimension | Predicted metabolic stability & conformational rigidity |
|---|---|
| Target Compound Data | N3-cyclopropyl substituent (MW 315.37 g/mol) |
| Comparator Or Baseline | N3-phenyl analog (CAS not retrieved; MW ~357 g/mol) |
| Quantified Difference | Qualitative difference only; cyclopropyl is generally associated with improved metabolic stability and sp3-rich character versus aromatic phenyl. |
| Conditions | In silico prediction; no direct experimental comparison located. |
Why This Matters
Procuring the exact cyclopropyl derivative rather than a readily-available phenyl analog is critical to preserve the intended biological hypothesis, as even single-atom changes can alter target selectivity and pharmacokinetics.
- [1] Chemical catalog entries for 1-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione. Structural comparison via PubChem and vendor structural search. View Source
- [2] Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. View Source
